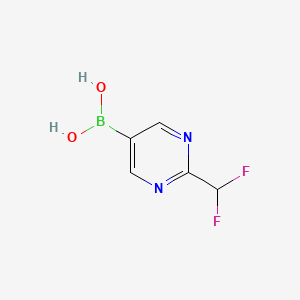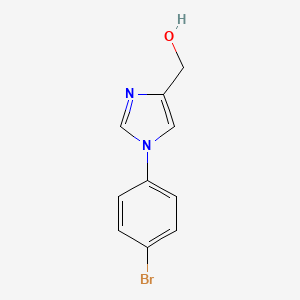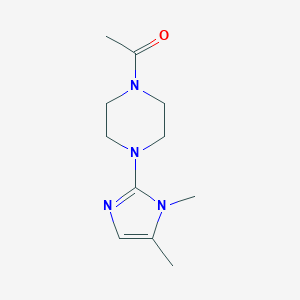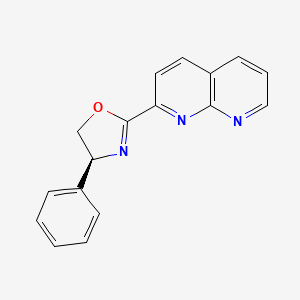
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride, NaH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: Lacks the naphthyridine moiety, resulting in different biological activities.
1,8-Naphthyridine derivatives: Possess similar core structures but differ in substituents, affecting their chemical properties and applications.
Uniqueness
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both naphthyridine and oxazole rings. This combination imparts distinct chemical reactivity and potential for diverse biological activities, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C17H13N3O |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(4S)-2-(1,8-naphthyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-2-5-12(6-3-1)15-11-21-17(20-15)14-9-8-13-7-4-10-18-16(13)19-14/h1-10,15H,11H2/t15-/m1/s1 |
InChI-Schlüssel |
ODFMTYMZEIXBHW-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


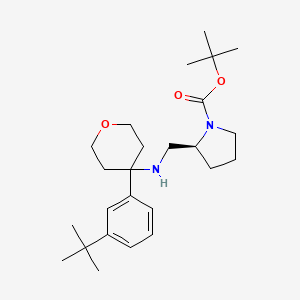
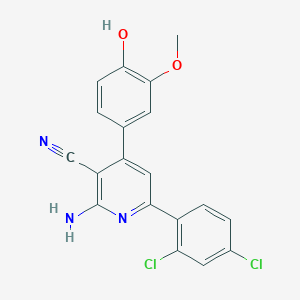
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)

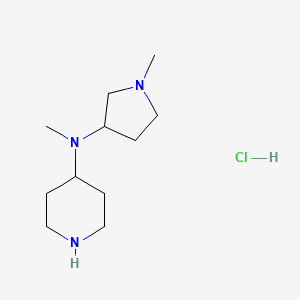
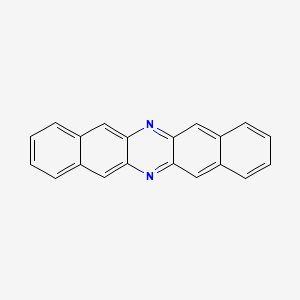
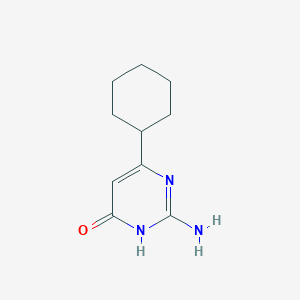
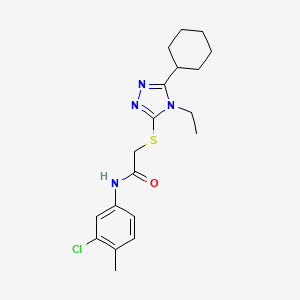
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)


